Muscopyridine

説明

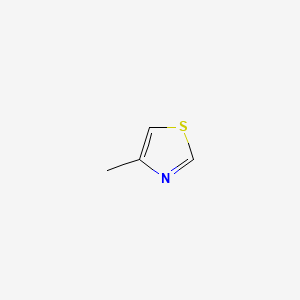

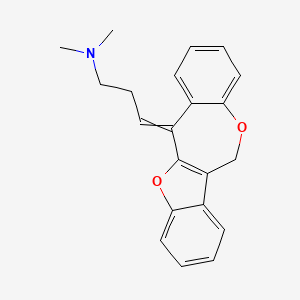

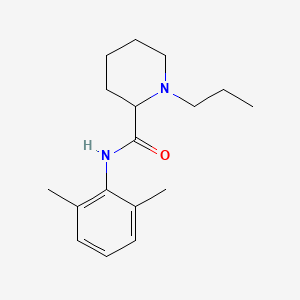

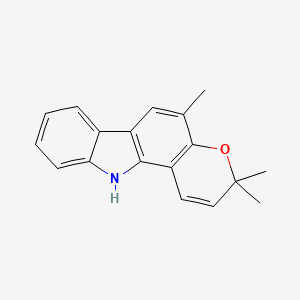

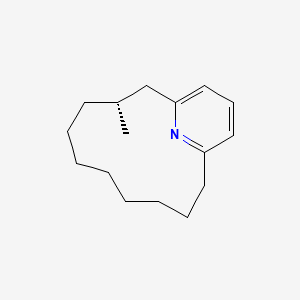

Muscopyridine is an unusual metapyridinophane . It is found in nature with a small amount of muscopyridine, which completes the animalistic character of musk . Muscopyridine was originally isolated from the ether extract of 2 kg of crude musk by exhaustive extraction with an aqueous solution of tartaric acid and 10% HCl .

Synthesis Analysis

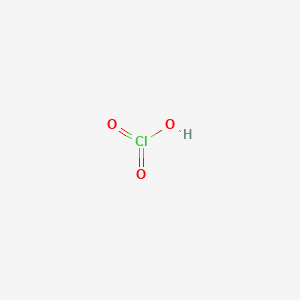

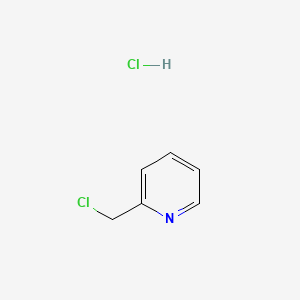

Muscopyridine was originally isolated by Prelog et al. from the ether extract of 2 kg of crude musk by exhaustive extraction with an aqueous solution of tartaric acid and 10% HCl . The filtered aqueous solutions were made alkali with KOH and extracted with ether . Distilling off the ether leaves a residue and oil . Distillation of the oil yields 0.75 g of muscopyridine (~0.04% of the crude musk) . Convergent total synthesis of muscopyridine has been achieved in its enantiomerically natural form by ring closing metathesis strategy .

Molecular Structure Analysis

The molecular formula of Muscopyridine is C16H25N . The molecular weight is 231.381 g/mol . The InChIKey is IMNKABOILQOFDL-UHFFFAOYAT .

Chemical Reactions Analysis

Muscopyridine was originally isolated by Prelog et al. from the ether extract of 2 kg of crude musk by exhaustive extraction with an aqueous solution of tartaric acid and 10% HCl . The filtered aqueous solutions were made alkali with KOH and extracted with ether . Distilling off the ether leaves a residue and oil . Distillation of the oil yields 0.75 g of muscopyridine (~0.04% of the crude musk) .

Physical And Chemical Properties Analysis

The refractive index of Muscopyridine is 1.5206 . The density is 0.9669 . The optical rotation is +13.3° . The boiling point is 138-143°C (2.2 mmHg) .

科学的研究の応用

Chemical Composition and Synthesis

- Muscopyridine is identified as a minor component in the secretion from the ventral glands of male musk deer, often found in musk-containing medicinal products. The primary active ingredient in these secretions is typically muscone, with muscopyridine present in smaller amounts. Such secretions are utilized in traditional Chinese medicine for various treatments including detoxification, fever, inflammation, and pain relief (Lin, Chang, & Huang, 2004).

- The synthetic process for muscopyridine has been explored, with a highly efficient total synthesis method developed. This method involves a 12-step process with an overall yield of 40%. A key feature of this synthesis is the intramolecular [4+2] cycloaddition of bisketene, leading to the formation of pyridine derivatives (Suwa, Morie, Suzuki, Ikeda, & Sato, 2008).

- Another approach to synthesizing muscopyridine analogues has been explored using a ring-expansion reaction of cyclic β-keto ester via conjugate addition to alkynyl imine. This method also involves subsequent steps like deprotection and pyridine formation, leading to the successful creation of muscopyridine analogues (Hachiya et al., 2015).

Pharmacological Effects

- Muscone, closely related to muscopyridine, has been studied for its beneficial effects on cardiac remodeling in a mouse model of myocardial infarction. These studies have shown that muscone can improve cardiac function and exercise tolerance, reduce myocardial fibrosis and inflammation, and decrease myocardial apoptosis. This suggests potential therapeutic benefits for conditions like myocardial ischemia and heart diseases (Wang et al., 2014).

- In-depth pharmacological research has indicated that muscone, and potentially related compounds like muscopyridine, have a wide range of health benefits. These include antitumor, anti-dementia, anti-cerebral ischemia effects, and benefits in ischemic heart disease and diabetic peripheral neuropathy. Muscone's effectiveness is attributed to its ability to promote cell proliferation and angiogenesis, alleviate apoptosis and inflammation, and modulate immunoreaction (Wang et al., 2020).

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(3R)-3-methyl-16-azabicyclo[10.3.1]hexadeca-1(15),12(16),13-triene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N/c1-14-9-6-4-2-3-5-7-10-15-11-8-12-16(13-14)17-15/h8,11-12,14H,2-7,9-10,13H2,1H3/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMNKABOILQOFDL-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCCCCCC2=NC(=CC=C2)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCCCCCCCC2=NC(=CC=C2)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20964514 | |

| Record name | 3-Methyl-16-azabicyclo[10.3.1]hexadeca-1(16),12,14-triene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20964514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Muscopyridine | |

CAS RN |

501-08-6 | |

| Record name | Muscopyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000501086 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyl-16-azabicyclo[10.3.1]hexadeca-1(16),12,14-triene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20964514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(3-bromo-4,5-diethoxyphenyl)methyl]-4-(4-morpholinyl)aniline](/img/structure/B1212940.png)